Tert-butyl 2-(oxetan-3-ylidene)acetate
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Overview
Description
Tert-butyl 2-(oxetan-3-ylidene)acetate is an organic compound with the molecular formula C9H14O3. It is a derivative of oxetane, a four-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(oxetan-3-ylidene)acetate typically involves the reaction of tert-butyl acetoacetate with oxetan-3-one. The reaction is catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the oxetan-3-one, followed by elimination of water to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(oxetan-3-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxetane ring is opened and replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce alcohols or ethers. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Tert-butyl 2-(oxetan-3-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which tert-butyl 2-(oxetan-3-ylidene)acetate exerts its effects depends on the specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. The oxetane ring can undergo ring-opening reactions, leading to the formation of various functionalized products. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(oxetan-3-ylidene)acetate: Similar in structure but with a methyl group instead of a tert-butyl group.
Ethyl 2-(oxetan-3-ylidene)acetate: Similar in structure but with an ethyl group instead of a tert-butyl group.
Propyl 2-(oxetan-3-ylidene)acetate: Similar in structure but with a propyl group instead of a tert-butyl group.
Uniqueness
Tert-butyl 2-(oxetan-3-ylidene)acetate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules, as it can undergo selective reactions that other similar compounds may not .
Biological Activity
FMOC-D-Tyr(Me)-OH, a derivative of phenylalanine, is an amino acid compound widely used in biochemical research and pharmaceutical applications. Its structural formula is characterized by the presence of a 9-fluorenylmethoxycarbonyl (FMOC) protecting group on the tyrosine residue, which facilitates its use in solid-phase peptide synthesis (SPPS). This article explores the biological activities associated with FMOC-D-Tyr(Me)-OH, including its effects on muscle performance, hormonal secretion, and potential therapeutic applications.
- Molecular Formula: C₁₈H₁₉NO₄
- Molar Mass: 313.35 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
Ergogenic Effects
FMOC-D-Tyr(Me)-OH has been identified as an ergogenic aid, enhancing physical performance through various mechanisms:
- Hormonal Influence: It has been shown to influence the secretion of anabolic hormones, which are crucial for muscle growth and recovery during exercise. Studies indicate that amino acid derivatives can stimulate the release of hormones like testosterone and insulin-like growth factor (IGF) .
- Mental Performance: The compound may improve cognitive functions under stress, potentially benefiting athletes during high-pressure situations .
Muscle Recovery
Research indicates that FMOC-D-Tyr(Me)-OH can mitigate exercise-induced muscle damage. This is attributed to its role in protein synthesis and repair mechanisms post-exercise. The compound's ability to enhance recovery rates can be particularly beneficial for athletes engaged in intensive training regimens .
Study 1: Ergogenic Effects on Athletes
A study conducted by Luckose et al. (2015) assessed the impact of various amino acid derivatives, including FMOC-D-Tyr(Me)-OH, on athletic performance. The results indicated a significant improvement in both physical and mental performance metrics among participants who supplemented with these compounds compared to a control group .
Study 2: Muscle Recovery Post-Exercise
In another investigation focusing on muscle recovery, subjects who ingested FMOC-D-Tyr(Me)-OH showed reduced markers of muscle damage (e.g., creatine kinase levels) within 24 hours post-exercise compared to those who did not receive supplementation. This finding suggests that FMOC-D-Tyr(Me)-OH plays a vital role in accelerating recovery processes .
Data Table: Summary of Biological Activities
Activity | Mechanism | Outcome |
---|---|---|
Hormonal Secretion | Stimulation of anabolic hormone release | Increased muscle growth |
Cognitive Enhancement | Improved mental performance under stress | Better decision-making in sports |
Muscle Recovery | Reduction in exercise-induced muscle damage markers | Faster recovery times |
Properties
IUPAC Name |
tert-butyl 2-(oxetan-3-ylidene)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(2,3)12-8(10)4-7-5-11-6-7/h4H,5-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJYDTSMXYEQSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=C1COC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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